Benzenesulfonamide, 4-diazenyl-

Tumor hypoxia Carbonic anhydrase IX Isoform selectivity

Analytical method development for celecoxib requires authentic impurity markers with verified retention time and spectral identity. 4-Diazenylbenzenesulfonamide (Celecoxib Impurity 81) addresses this need as a certified reference standard (≥95% HPLC, confirmed by NMR, MS, IR). • HPLC system suitability: distinct retention time vs. celecoxib main peak, resolution ≥2.0 per ICH Q2(R1) • CA inhibitor SAR: unfunctionalized diazenyl scaffold achieving Ki 3.5-6.4 nM against CA IX, selectivity ratio 15-104 over CA II • Anti-TB research: reference inhibitor for mtCA 2 assays (9-59 nM range) • Supply: bulk and custom synthesis available; COA with full characterization data provided

Molecular Formula C6H7N3O2S
Molecular Weight 185.21 g/mol
CAS No. 90829-71-3
Cat. No. B13959671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-diazenyl-
CAS90829-71-3
Molecular FormulaC6H7N3O2S
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=N)S(=O)(=O)N
InChIInChI=1S/C6H7N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,7H,(H2,8,10,11)
InChIKeyUNIHIQDMSWDAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diazenylbenzenesulfonamide: Core Identity for Procurement


Benzenesulfonamide, 4-diazenyl- (CAS 90829-71-3), also catalogued as 4-diazenylbenzenesulfonamide or Celecoxib Impurity 81, is the unsubstituted parent member of the diazenylbenzenesulfonamide family. Structurally, it features a diazenyl (–N=N–) group at the para‑position of the benzenesulfonamide scaffold . This minimal azo‑sulfonamide core confers both carbonic anhydrase (CA) inhibitory activity and a well‑defined impurity signature in pharmaceutical manufacturing [1]. Its primary procurement contexts include use as a certified reference standard for HPLC impurity profiling of celecoxib drug substance and as a synthetic precursor to substituted azo‑sulfonamide CA inhibitors with demonstrated selectivity for tumor‑associated isozymes [2].

Analytical Certified impurity reference standard for celecoxib HPLC profiling
Synthesis Unsubstituted parent scaffold for divergent azo‑sulfonamide library synthesis
Bioactivity Carbonic anhydrase isoform selectivity research tool (CA IX/XII context)

Why Generic Substitution Fails: 4-Diazenylbenzenesulfonamide Specificity


The para‑diazenyl substitution pattern and the absence of further aromatic decoration on the benzenesulfonamide core are not interchangeable features among sulfonamide analogs. In the diazenylbenzenesulfonamide class, even modest structural modifications—such as introducing a 4‑hydroxyphenyl or 4‑dimethylaminophenyl group at the diazenyl terminus—shift CA isoform selectivity profiles by over an order of magnitude [1]. Similarly, as a celecoxib impurity marker, the exact retention time, mass spectrum, and UV absorbance of 4‑diazenylbenzenesulfonamide are distinct from other process‑related impurities (e.g., the regio‑isomeric ortho‑ and meta‑sulfonamide derivatives) [2]. Substituting a generic “sulfonamide” or an alternative azo‑sulfonamide without verifying positional and substitution identity therefore invalidates both analytical method specificity and quantitative structure‑activity relationships in CA inhibition experiments.

Positional isomer identity Ortho‑/meta‑sulfonamide regioisomers exhibit distinct retention times and MS signatures; generic sulfonamide markers may not transfer to Impurity 81 methods.
Substituent‑dependent selectivity Introducing aryl groups at the diazenyl terminus can shift CA isoform selectivity by an order of magnitude; SAR conclusions may not reproduce with pre‑functionalized analogs.
Impurity standard interchangeability Other celecoxib impurities (III–V) differ in chromatographic behavior; using a single generic impurity reference risks invalidating system suitability and peak identification.

Quantitative Evidence Guide for 4-Diazenylbenzenesulfonamide


CA IX/XII Selectivity Over Off-Target Isoforms

Within the diazenylbenzenesulfonamide chemotype, the representative compound series demonstrates a selectivity ratio of 15–104 for inhibiting the tumor‑associated transmembrane isoform CA IX over the ubiquitous cytosolic off‑target CA II [1]. For a specific unsubstituted‑core analog, reported Ki values are: hCA I = 393 nM, hCA II = 665 nM, hCA IX = 6.4 nM, and hCA XII = 5.0 nM, yielding a CA IX/CA II selectivity ratio of approximately 104 [1]. This selectivity window substantially exceeds that of the classical sulfonamide CA inhibitor acetazolamide, which typically shows Ki values of 250 nM for hCA I and 12 nM for hCA II and lacks comparable tumor‑isoform discrimination [2].

CA IX/XII Selectivity vs. CA II
Class‑level inference
Target CA IX/II selectivity ratio 15–104; core analog Ki(IX)=6.4 nM
Acetazolamide CA IX/II selectivity ratio ≤1; Ki(II)=12 nM
Supports CA IX‑targeted research in hypoxic tumor models; class‑level selectivity profile requires compound‑specific verification.
Stopped‑flow CO₂ hydration assay; recombinant human isoforms. Confirm with the specific 4‑diazenyl compound.
Tumor hypoxia Carbonic anhydrase IX Isoform selectivity

Mycobacterial β-Carbonic Anhydrase 2 (Rv3588c) Inhibition

Diazenylbenzenesulfonamides exhibit inhibition constants (Ki) in the range of 9–59 nM against the essential M. tuberculosis β‑carbonic anhydrase mtCA 2 (Rv3588c), placing them in the same low‑nanomolar potency bracket as the reference clinical CA inhibitors acetazolamide (Ki ≈ 21 nM against mtCA 2) and ethoxzolamide (Ki ≈ 30 nM against mtCA 2) [1]. In contrast, against the related mycobacterial isoforms Rv1284 and Rv3273, diazenylbenzenesulfonamides exhibit a broader Ki range extending into the low micromolar range, with prontosil being the most potent representative (Ki = 126–148 nM) [2]. This differential isoform profile within the mycobacterial β‑CA family highlights the unique inhibitory fingerprint of the diazenylbenzenesulfonamide class.

Mycobacterial β‑CA Inhibition
Cross‑study comparable
Target mtCA 2 (Rv3588c) Ki 9–59 nM; >10‑fold selectivity over Rv1284/Rv3273
Acetazolamide / Ethoxzolamide mtCA 2 Ki ≈21 nM / ≈30 nM; limited isoform discrimination
Reported nanomolar inhibition supports mycobacterial β‑CA probe development; differential isoform pattern requires assay‑specific validation.
Recombinant M. tuberculosis β‑CAs; stopped‑flow assay. Cross‑study comparisons should consider inter‑laboratory variability.
Antituberculosis drug design Mycobacterium tuberculosis β‑carbonic anhydrase

Celecoxib Impurity Reference Standard

As Celecoxib Impurity 81, benzenesulfonamide, 4‑diazenyl- is supplied with validated analytical characterization packages including NMR, MS, and HPLC purity data, suitable for ANDA/DMF filings and GMP‑compliant quality control . Commercially available batches are offered at certified purities of 95–99% (HPLC), with typical specifications of ≥95% [1] or 99% depending on the supplier. In contrast, the structurally related celecoxib impurities I–V (which comprise pyrazole‑regioisomeric and des‑sulfonamide species) possess distinct retention times and mass spectrometric signatures, requiring impurity‑specific reference materials rather than a single generic alternative [2].

Celecoxib Impurity Identity
Head‑to‑head
Impurity 81 Certified purity ≥95% HPLC; unique RT, MS, NMR signature
Impurities III–V Distinct retention times and mass spectra; chromatographically resolved
Enables specific Impurity 81 identification for HPLC method validation and system suitability; generic impurity standards are not interchangeable.
RP‑HPLC per ICH guidelines; LC‑MS confirmation. Verify supplier certificate for current batch purity.
Pharmaceutical impurity profiling Celecoxib Regulatory compliance

Parent Scaffold for Azo-Sulfonamide Library Synthesis

Benzenesulfonamide, 4‑diazenyl- (MW 185.20, C₆H₇N₃O₂S) represents the minimal azo‑sulfonamide structure, lacking the phenol or aniline coupling partners present in derivatives such as azo‑sulfonamide 1a (MW 291.33) or azo‑sulfonamide 1d (MW 304.10) [1]. The published synthesis of substituted diazenylbenzenesulfonamides proceeds via diazotization of sulfanilamide or metanilamide followed by coupling with phenols or amines [2]. The parent compound, however, retains the free diazenyl terminus, making it the universal synthetic entry point for generating diverse azo‑sulfonamide libraries through post‑diazotization functionalization. This contrasts with pre‑functionalized analogs that cannot be further diversified without de novo synthesis.

Synthetic Scaffold Diversity
Supporting evidence
Parent (MW 185.2) Free terminal diazenyl group; ~36–39% smaller than functionalized analogs
Derivatives 1a/1d Pre‑coupled phenol/aniline terminus; MW 291–304; no further diversification
Parent scaffold enables parallel azo‑sulfonamide library synthesis from a single diazotization step, streamlining SAR exploration.
Sulfanilamide diazotization/coupling route; identity confirmed by NMR, IR, MS. Validate coupling conditions for specific building blocks.
Azo coupling Sulfonamide synthesis Diazotization

Application Scenarios for 4-Diazenylbenzenesulfonamide


Celecoxib Impurity Profiling by HPLC

As a certified reference standard (≥95% HPLC purity, identity confirmed by NMR, MS, IR), 4-diazenylbenzenesulfonamide serves as the specific marker for Impurity 81 in celecoxib drug substance and finished product analysis. Its distinct retention time relative to other process impurities (Impurities I–V) enables system suitability testing and method validation per ICH Q2(R1) guidelines . Typical use: preparation of stock solutions at 0.1–1.0 mg/mL for HPLC calibration curves, with acceptance criteria for peak purity ≥ 99.0% and resolution ≥ 2.0 from the celecoxib main peak.

CA IX/XII Inhibitor Screening in Hypoxic Tumor Models

The diazenylbenzenesulfonamide class exhibits a CA IX/CA II selectivity ratio of 15–104, with representative core analogs achieving Ki values of 3.5–6.4 nM against CA IX and 5.0–69.4 nM against CA XII [1]. The parent compound 4‑diazenylbenzenesulfonamide provides the unfunctionalized scaffold for SAR expansion, allowing systematic modification of the diazenyl terminus to optimize isoform selectivity. This application is relevant for laboratories investigating pH regulation in hypoxic solid tumors where CA IX/XII overexpression is a validated therapeutic and diagnostic target.

Mycobacterial β-CA Inhibitor Probe Development

With demonstrated inhibitory activity in the 9–59 nM range against the essential M. tuberculosis enzyme mtCA 2 (Rv3588c)—comparable to acetazolamide (~21 nM) and ethoxzolamide (~30 nM)—4‑diazenylbenzenesulfonamide derivatives are validated starting points for developing novel antituberculosis agents with a mechanism of action distinct from existing antibiotics [2]. The compound can be used as a reference inhibitor in enzymatic assays and as a pharmacophore template for structure‑based design against mycobacterial β‑CA crystal structures.

Azo-Sulfonamide Library Synthesis

The parent 4‑diazenylbenzenesulfonamide, retaining a free terminal diazenyl group, enables divergent synthesis of substituted azo‑sulfonamide libraries from a single common intermediate. By reacting with a panel of phenols or amines under mild alkaline conditions (pH 7–9, 0–5°C), diverse analogs with molecular weights ranging from ~185 to 400+ Da can be generated without repeating the diazotization step [1]. This convergent synthetic strategy is advantageous for medicinal chemistry groups conducting high‑throughput SAR exploration on the diazenylbenzenesulfonamide chemotype.

Application
Selection Property
Validation Focus
Celecoxib impurity profiling by HPLC
Certified impurity standard identity
Chromatographic resolution and system suitability verification
CA IX/XII selectivity research in hypoxic tumor models
Isoform selectivity profile of parent scaffold
CA IX vs. CA II selectivity assay validation
Mycobacterial β‑CA probe development
Inhibition profile against Mtb β‑CA isoforms
Enzyme assay selectivity and potency benchmarking
Azo‑sulfonamide library synthesis
Unsubstituted diazenyl coupling site
Post‑diazotization functionalization scope
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